

Initial animal studies on 4-HO-DPT effects

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Compound of Interest

Compound Name: 4-Hydroxy DPT

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An In-Depth Technical Guide on the Initial Animal Studies of 4-HO-DPT

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT) is a research chemical. The information provided herein is intended for research and informational purposes only.

Executive Summary

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic tryptamine structurally related to psilocin (4-HO-DMT).^[1] Despite its availability in the designer drug market, formal preclinical evaluation in animal models has been notably limited. The primary peer-reviewed data available originates from a 2020 study by Klein et al., which systematically investigated the structure-activity relationships of various psilocybin analogues.^{[1][2]} This guide synthesizes the key findings from initial animal studies, focusing on the in vitro functional activity and in vivo behavioral effects of 4-HO-DPT. It provides a detailed overview of experimental protocols and presents the core data in a structured format to support future research and development.

In Vitro Pharmacology: Serotonin Receptor Functional Activity

The principal mechanism of action for classic psychedelic compounds is agonism at the serotonin 2A receptor (5-HT_{2A}). Initial in vitro studies confirm that 4-HO-DPT functions as a potent agonist at multiple 5-HT₂ receptor subtypes.

Quantitative Data

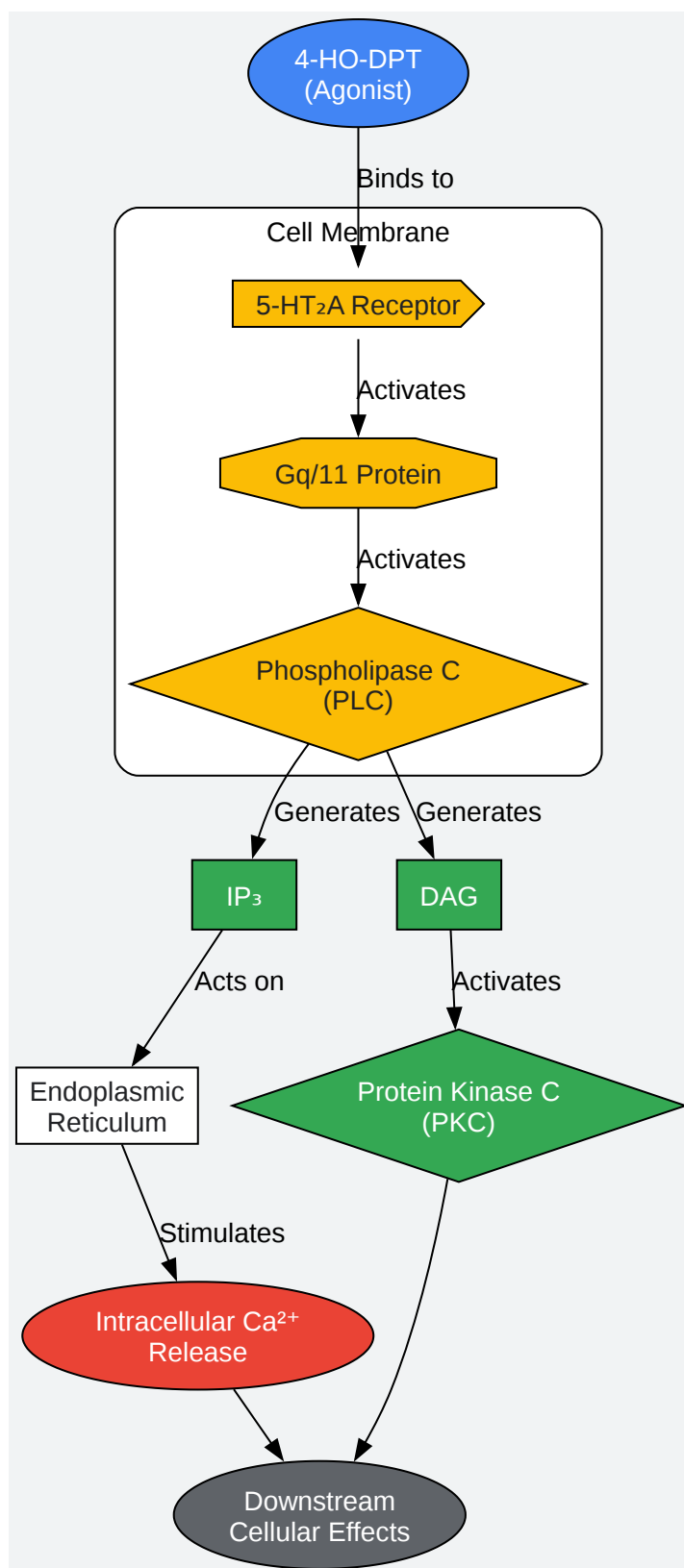
Functional activity was assessed using calcium mobilization assays in cell lines expressing human (h) or mouse (m) 5-HT₂ receptors.[1][3] The following table summarizes the key findings for 4-HO-DPT in comparison to the benchmark compound, psilocin.

Compound	Receptor	Potency (EC ₅₀)	Efficacy (E _{max})	Comparative Notes
4-HO-DPT	h5-HT _{2A}	Data reported in Klein et al. (2020)	High Efficacy (90-100% relative to 5-HT) [4]	Potency and efficacy are roughly equivalent to psilocin.[1]
h5-HT _{2B}	Data reported in Klein et al. (2020)	High Efficacy (94%)[1]	Much more efficacious than psilocin (E _{max} = 39%).[1]	
h5-HT _{2C}	Data reported in Klein et al. (2020)	High Efficacy[1] [4]	Approximately 10-fold lower potency than psilocin.[1]	
Psilocin	h5-HT _{2A}	~24 nM[5]	High Efficacy (90-100% relative to 5-HT) [4]	Benchmark compound.
h5-HT _{2B}	Data reported in Klein et al. (2020)	Lower Efficacy (39%)[1]		
h5-HT _{2C}	Data reported in Klein et al. (2020)	High Efficacy[1] [4]		

Note: Specific EC₅₀ values for 4-HO-DPT were not available in the reviewed literature snippets but are contained within the primary publication by Klein et al. (2020).

Signaling Pathway

Activation of the 5-HT_{2A} receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a well-characterized intracellular signaling cascade. This pathway is central to the psychedelic effects of tryptamines.



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Hypothesized 5-HT_{2A} Receptor Signaling Pathway for 4-HO-DPT.

In Vivo Pharmacology: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that serves as a reliable behavioral proxy for 5-HT_{2A} receptor activation and potential psychedelic activity in humans.^{[6][7]}

Quantitative Data

Studies in C57BL/6J mice demonstrate that 4-HO-DPT induces the HTR in a dose-dependent manner.^{[1][3]} Its potency is lower than that of many other 4-hydroxy tryptamines.

Compound	HTR Potency (ED ₅₀) [μmol/kg]	HTR Potency (ED ₅₀) [mg/kg] ¹	Notes
4-HO-DPT	2.47 ^[4]	~0.64	Lower potency relative to psilocin. ^[1]
Psilocin (4-HO-DMT)	0.81 ^[4]	~0.17	Potent HTR-inducing agent.
4-HO-MET	0.65 ^[4]	~0.14	Most potent among tested analogues.
4-HO-DET	1.56 ^[4]	~0.36	
4-HO-DiPT	3.46 ^[4]	~0.90	Least potent among tested analogues.

¹Calculated based on molar mass (4-HO-DPT: 260.38 g/mol ; Psilocin: 204.27 g/mol ; 4-HO-MET: 218.30 g/mol ; 4-HO-DET: 232.32 g/mol ; 4-HO-DiPT: 260.38 g/mol).

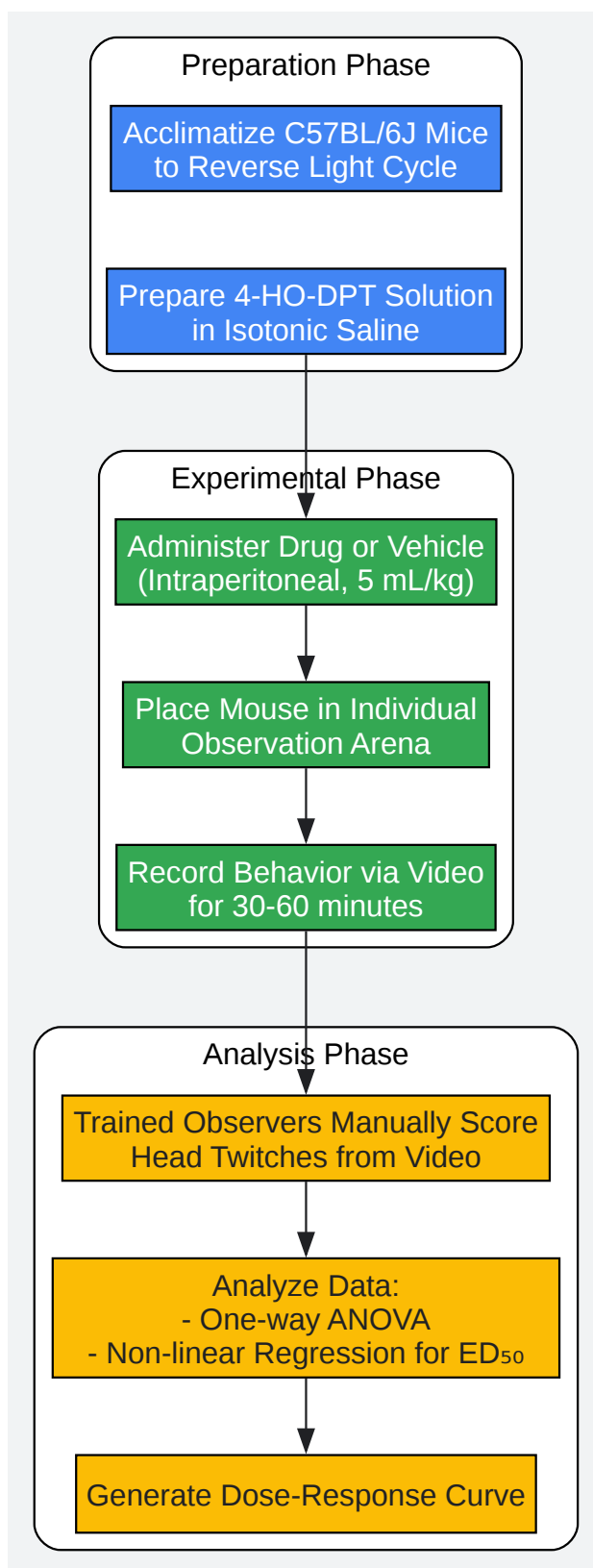
The potency of 4-hydroxy-N,N-dialkyltryptamines in the HTR assay is inversely correlated with the steric bulk of the N-alkyl substituents.^[4]

Experimental Protocols

The following sections describe generalized protocols for the key experiments cited, based on standard methodologies in the field.

In Vivo: Head-Twitch Response (HTR) Assay

This protocol outlines the procedure for quantifying 5-HT_{2A} agonist-induced head twitches in mice.



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General Experimental Workflow for the Head-Twitch Response Assay.

- Animals: Male C57BL/6J mice (6–8 weeks old) are used.^[3] Animals are housed in a climate-controlled facility with a reverse light-cycle and given ad libitum access to food and water.^[3]
- Drug Preparation: 4-HO-DPT is dissolved in isotonic saline. Test substances are administered intraperitoneally (IP) at a volume of 5 mL/kg.^[5]
- Procedure:
 - Mice are habituated to the testing room before the experiment begins.
 - Following IP injection of the test compound or vehicle, each mouse is placed into an individual, transparent cylindrical observation chamber.
 - Behavior is recorded via video camera for a set duration, typically starting immediately after injection for 30 to 60 minutes.
- Data Analysis:
 - Videos are scored by trained observers who are blind to the experimental conditions. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not part of a grooming behavior.^{[6][8]}
 - The total number of head twitches is counted for each animal.
 - Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle group.^[9]
 - The half-maximal effective dose (ED₅₀) is calculated by applying non-linear regression to the dose-response data.^[9]

In Vitro: Calcium Mobilization Assay

This protocol describes a common method to determine the functional potency and efficacy of a compound at Gq-coupled receptors like 5-HT_{2A}.

- Cell Culture: A stable cell line, such as HEK293 or CHO, expressing the human 5-HT₂ receptor of interest is cultured under standard conditions.

- Assay Preparation:
 - Cells are seeded into 96-well or 384-well black-walled microplates and allowed to grow overnight.[\[10\]](#)[\[11\]](#)
 - The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) diluted in an assay buffer (e.g., HBSS with 20 mM HEPES).[\[10\]](#)[\[11\]](#)
 - Cells are incubated with the dye for a specified period (e.g., 45-60 minutes) at 37°C.[\[11\]](#)[\[12\]](#)
- Compound Addition and Measurement:
 - Serial dilutions of 4-HO-DPT and a reference agonist (e.g., 5-HT) are prepared.
 - The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).
 - A baseline fluorescence reading is taken before the automated addition of the test compounds.
 - Upon compound addition, the change in fluorescence intensity, corresponding to the release of intracellular calcium, is measured kinetically over time.
- Data Analysis:
 - The peak fluorescence response is normalized to the response of a maximal concentration of the reference agonist (5-HT).
 - Concentration-response curves are generated using non-linear regression (e.g., four-parameter logistic equation) to determine EC₅₀ (potency) and E_{max} (efficacy) values.

Discussion and Future Directions

The available data, while limited, firmly place 4-HO-DPT within the classic psychedelic class of 5-HT_{2A} agonists. Its in vivo potency in the HTR assay is modest compared to its structural analogues, suggesting that the dipropyl substitutions on the amine nitrogen reduce 5-HT_{2A}-mediated behavioral effects.[\[4\]](#) The compound's high efficacy at the 5-HT_{2B} receptor is

noteworthy, as chronic activation of this receptor has been associated with valvular heart disease, a critical consideration for any potential therapeutic development.

Crucial data are currently absent from the scientific literature. To build a comprehensive preclinical profile for 4-HO-DPT, future animal studies should prioritize:

- Pharmacokinetics: Determination of absorption, distribution, metabolism, and excretion (ADME) profiles, including bioavailability and brain penetration.
- Toxicology: Acute and repeated-dose toxicity studies to establish a safety profile.
- Drug Discrimination Studies: Training animals to discriminate 4-HO-DPT from vehicle to confirm its subjective effects are similar to other known psychedelics.
- Behavioral Models of Therapeutic Efficacy: Assessing the compound in animal models of depression, anxiety, and PTSD.^[13]

A thorough characterization of these parameters is essential for understanding the compound's full pharmacological profile and evaluating any potential for future clinical investigation.

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